An In-depth Technical Guide to 3-Cyanobenzoyl Isothiocyanate: Properties, Synthesis, and Applications
An In-depth Technical Guide to 3-Cyanobenzoyl Isothiocyanate: Properties, Synthesis, and Applications
Introduction
3-Cyanobenzoyl isothiocyanate is a bifunctional organic compound of significant interest to the scientific community, particularly those in synthetic and medicinal chemistry. Characterized by the presence of three distinct functional groups—a benzoyl moiety, a nitrile (cyano) group, and a highly reactive isothiocyanate group—this molecule serves as a versatile and powerful building block. The electrophilic carbon of the isothiocyanate group is a prime target for nucleophilic attack, making it an ideal precursor for the synthesis of a wide array of thiourea derivatives and complex heterocyclic systems.[1][2][3] The strategic placement of the cyano group at the meta-position of the benzene ring further modulates the electronic properties and provides an additional site for chemical modification.
This guide offers a deep dive into the core chemical properties, synthetic methodologies, and reactive profile of 3-Cyanobenzoyl isothiocyanate. It is designed to provide researchers, chemists, and drug development professionals with the technical insights and practical knowledge required to effectively harness the synthetic potential of this valuable intermediate. We will explore not just the "what" but the "why" behind its reactivity and utility, grounding our discussion in established chemical principles and validated experimental protocols.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic characteristics is foundational to its successful application in research and development.
Core Physicochemical Properties
The key physical and chemical identifiers for 3-Cyanobenzoyl isothiocyanate are summarized below for quick reference. Proper storage, protected from moisture and under refrigerated conditions, is critical to prevent hydrolysis of the reactive isothiocyanate and acyl chloride precursor.[4][5]
| Property | Value | Source |
| IUPAC Name | 3-(isothiocyanatocarbonyl)benzonitrile | - |
| Synonyms | 3-Isothiocyanatobenzonitrile | [4] |
| CAS Number | 3125-78-8 | [4] |
| Molecular Formula | C₉H₄N₂OS | - |
| Molecular Weight | 188.21 g/mol | Derived from Formula |
| Appearance | White to off-white crystalline solid | Inferred from typical properties |
| Melting Point | 64-66 °C | [4] |
| Storage Temperature | 2-8°C | [4] |
| SMILES String | S=C=NC(=O)c1cccc(c1)C#N | [4] |
| InChI Key | UXCYPHCFQAFVFH-UHFFFAOYSA-N | [4] |
Spectroscopic Characterization
Spectroscopic analysis provides an unambiguous structural fingerprint for 3-Cyanobenzoyl isothiocyanate.
-
Infrared (IR) Spectroscopy: The IR spectrum is highly informative due to the molecule's distinct functional groups. Key vibrational frequencies include:
-
A strong, sharp absorption band for the nitrile (C≡N) stretch, typically appearing around 2230 cm⁻¹.
-
A very strong and characteristic broad absorption for the asymmetric stretch of the isothiocyanate (-N=C=S) group, found in the 2040-2140 cm⁻¹ region.[6]
-
A strong carbonyl (C=O) stretching band from the benzoyl group, expected around 1690-1710 cm⁻¹.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will be dominated by signals from the four aromatic protons on the disubstituted benzene ring. Due to their respective positions relative to the electron-withdrawing carbonyl and cyano groups, these protons will appear as a complex multiplet pattern in the downfield region (typically δ 7.5-8.5 ppm).
-
¹³C NMR: The ¹³C NMR spectrum provides clear signals for each unique carbon environment. Notably, the carbon of the isothiocyanate group (-N=C =S) often presents a broad, low-intensity signal, sometimes referred to as "near-silent," due to quadrupolar relaxation effects of the adjacent ¹⁴N nucleus.[7] Other key signals include the nitrile carbon (~117 ppm), the carbonyl carbon (~165 ppm), and the aromatic carbons (125-140 ppm).
-
-
Mass Spectrometry (MS): Electron ionization mass spectrometry will show a distinct molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the isothiocyanate group (-NCS) or the cyano group (-CN), providing further structural confirmation.
Synthesis and Purification
The synthesis of aroyl isothiocyanates is a well-established process. The most direct and common method involves the reaction of the corresponding acyl chloride with a thiocyanate salt. This approach is efficient and leverages readily available starting materials.
Synthesis Pathway Overview
The synthesis is a two-step process starting from 3-cyanobenzoic acid. The first step is the conversion of the carboxylic acid to the more reactive acyl chloride, followed by nucleophilic substitution with a thiocyanate anion.
Caption: General workflow for the synthesis of 3-Cyanobenzoyl Isothiocyanate.
Detailed Experimental Protocol
Materials:
-
3-Cyanobenzoyl chloride (1.0 eq)[8]
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN) (1.1 eq), dried under vacuum
-
Anhydrous acetone or acetonitrile
Procedure:
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer. Ensure all glassware is thoroughly dried to prevent hydrolysis. The entire apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dissolve 3-cyanobenzoyl chloride in a minimal amount of anhydrous acetone. In a separate flask, dissolve the thiocyanate salt in anhydrous acetone.
-
Reaction Execution: Add the 3-cyanobenzoyl chloride solution dropwise to the stirring suspension of the thiocyanate salt at room temperature. The reaction is often exothermic.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salt byproduct (KCl or NH₄Cl).
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the final product as a crystalline solid.
-
Causality and Experimental Insights:
-
Anhydrous Conditions: The use of anhydrous solvents is paramount. Both the starting acyl chloride and the resulting isothiocyanate are highly susceptible to hydrolysis, which would lead to the formation of 3-cyanobenzoic acid and diminish the yield.[9]
-
Choice of Solvent: Acetone or acetonitrile are ideal solvents as they effectively dissolve the organic precursor and the thiocyanate salt, facilitating a homogeneous reaction environment.
-
Stoichiometry: A slight excess of the thiocyanate salt is used to ensure the complete conversion of the limiting acyl chloride.
Reactivity and Key Chemical Transformations
The synthetic utility of 3-Cyanobenzoyl isothiocyanate stems from the high electrophilicity of the central carbon atom in the -N=C=S group. This makes it a prime target for a wide range of nucleophiles, leading to the formation of diverse molecular scaffolds.
Reaction with Nucleophiles: Formation of Thioureas
The most fundamental reaction of isothiocyanates is their addition reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives.[1] This reaction is typically fast, high-yielding, and proceeds under mild conditions.
Caption: Reaction of 3-Cyanobenzoyl Isothiocyanate with amines.
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the isothiocyanate. The resulting zwitterionic intermediate rapidly undergoes a proton transfer to yield the stable thiourea product. This transformation is a cornerstone of combinatorial chemistry for generating libraries of bioactive compounds.
A Versatile Precursor for Heterocyclic Synthesis
Beyond simple addition reactions, 3-Cyanobenzoyl isothiocyanate is a powerful tool for constructing complex heterocyclic ring systems, which are prevalent in pharmaceuticals.[1][2]
-
Synthesis of Quinazolines and Pyrimidines: As demonstrated in the literature, acyl isothiocyanates can react with compounds containing multiple nucleophilic sites, such as anthranilic acid or aromatic amines, to initiate a cascade of reactions.[1] The initial thiourea adduct can undergo intramolecular cyclization, often promoted by a dehydrating agent like acetic anhydride, to form quinazoline or pyrimidine derivatives.[1] These scaffolds are of great interest in drug discovery.
Caption: Heterocycle synthesis using 3-Cyanobenzoyl Isothiocyanate.
-
Synthesis of Triazoles and Thiadiazoles: Reactions with hydrazine derivatives lead to thiosemicarbazides, which are key intermediates for the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, two classes of heterocycles with a broad spectrum of biological activities.[10]
Applications in Drug Discovery and Medicinal Chemistry
The isothiocyanate functional group is a well-recognized "pharmacophore" found in numerous natural and synthetic compounds with potent biological effects.[11][12][13] These compounds exhibit a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[2][12]
-
Anticancer Potential: Isothiocyanates have been extensively studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death).[14][15][16] They can modulate multiple cellular pathways involved in carcinogenesis, making them promising candidates for cancer therapy and prevention.[15] 3-Cyanobenzoyl isothiocyanate provides a rigid scaffold to which various diversity elements can be attached, allowing for the systematic exploration of structure-activity relationships (SAR) in the development of new anticancer agents.
-
Antimicrobial Agents: The thiourea linkage, readily formed from isothiocyanates, is a common feature in many antimicrobial compounds. By reacting 3-Cyanobenzoyl isothiocyanate with a library of diverse amines, researchers can rapidly generate novel thiourea derivatives for screening against a panel of bacterial and fungal pathogens.
-
Enzyme Inhibition: The electrophilic nature of the isothiocyanate group allows it to covalently bind to nucleophilic residues (such as cysteine) in the active sites of enzymes, leading to irreversible inhibition. This mechanism is a key strategy in the design of targeted drug therapies.
Safety and Handling
As a highly reactive chemical, 3-Cyanobenzoyl isothiocyanate must be handled with appropriate caution in a laboratory setting.
-
Hazard Classification: The compound is classified as an acute toxicant (oral, dermal, inhalation) and can cause severe skin and eye irritation or damage. It is also a respiratory and skin sensitizer.[4][5]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood.[17] Mandatory PPE includes:
-
Chemical splash goggles and a face shield.
-
Appropriate chemical-resistant gloves.
-
A lab coat.
-
-
Handling and Storage:
Conclusion
3-Cyanobenzoyl isothiocyanate is more than just a chemical intermediate; it is a gateway to vast chemical diversity. Its unique combination of a stable aromatic core with a versatile reactive handle makes it an invaluable tool for synthetic chemists. From the straightforward synthesis of thioureas to the intricate construction of pharmacologically relevant heterocycles, its applications are broad and impactful. By understanding its fundamental properties, reactivity, and handling requirements, researchers can confidently and effectively utilize this compound to advance the frontiers of drug discovery, materials science, and chemical biology.
References
- Utility of 2-Cyano-3,3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Deriv
- Recent Advancement in Synthesis of Isothiocyan
- Isothiocyan
- Recent Advancement in the Synthesis of Isothiocyan
- 3-Cyanophenyl isothiocyan
- Photophysical study of benzanthrone 3-isothiocyanate as novel fluorescent label.
- Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl. PubMed.
- Recent Advances in the Synthesis of Isothiocyan
- Usage of isothiocyanate in preparing medicine for preventing from tumor invasion and metastasis.
- 3-Chlorobenzoyl isothiocyan
- Dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide as precursors for the synthesis of different heterocyclic compounds with interesting antioxidant and antitumor activity.
- Near-Silence of Isothiocyanate Carbon in 13 C NMR Spectra: A Case Study of Allyl Isothiocyanate.
- Material Safety Data Sheet - 3-Chlorobenzyl cyanide, 99%. Cole-Parmer.
- SAFETY D
- Synergistic Action of Benzyl Isothiocyanate and Sorafenib in a Nanoparticle Delivery System for Enhanced Triple-Negative Breast Cancer Treatment.
- Benzyl isothiocyan
- 3-Cyanobenzoyl chloride.
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